2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-8-15-10(7-21-8)13(18)14-6-11-16-12(17-20-11)9-2-4-19-5-3-9/h7,9H,2-6H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHTDYLRPKQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NC(=NO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide typically involves multi-step reactions. One common method involves the formation of the thiazole ring through the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides . The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives . The final step involves the coupling of the oxadiazole and thiazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines .
Scientific Research Applications
2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole derivatives, which can interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related carboxamide derivatives, focusing on substituent variations and their implications.
Functional Group Analysis
- The ether oxygen may participate in hydrogen bonding with target proteins.
- 1,2,4-Oxadiazole vs. Isoxazole/Oxazole : The 1,2,4-oxadiazole ring (present in the target compound and ) is more metabolically stable than isoxazole due to reduced susceptibility to enzymatic cleavage. It also provides a planar geometry for π-π stacking .
- Nitro vs. Methyl Groups : Nitro-substituted thiazoles (e.g., ) exhibit stronger electron-withdrawing effects, which may enhance binding to electron-rich receptor pockets. Methyl groups (as in the target compound) offer steric bulk without significantly altering electronic properties.
Pharmacophoric and Pharmacokinetic Considerations
- Binding Affinity : The fluorophenyl-oxadiazole derivative in demonstrated high binding affinity to tuberculosis-related receptors, attributed to the fluorophenyl’s lipophilicity and oxadiazole’s hydrogen-bonding capacity. The target compound’s oxan-4-yl group may reduce off-target interactions by limiting excessive lipophilicity.
Research Findings and Implications
While explicit data on the target compound’s biological activity is absent in the provided evidence, structural comparisons suggest:
- Advantages : Balanced hydrophilicity/lipophilicity (oxan-4-yl), metabolic stability (oxadiazole), and moderate steric bulk (methyl-thiazole).
- Limitations : The absence of strong electron-withdrawing groups (e.g., nitro) may reduce potency against certain targets compared to .
Biological Activity
The compound 2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide (CAS Number: 2034561-98-1) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 304.36 g/mol. It features a thiazole ring and an oxadiazole moiety, which are known for their diverse pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those containing oxadiazole units. The presence of these heterocycles is often correlated with enhanced cytotoxicity against various cancer cell lines.
- Mechanism of Action : Thiazoles and oxadiazoles are believed to induce apoptosis in cancer cells through the modulation of key signaling pathways. They may interact with proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 family proteins .
- Case Study : In a study evaluating similar thiazole compounds, derivatives exhibited IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different cancer cell lines. The structure–activity relationship (SAR) indicated that modifications at specific positions significantly influenced their potency .
Antimicrobial Activity
Oxadiazole derivatives have also shown promising antimicrobial properties. Their efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections.
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic processes within the bacteria .
- Case Study : A derivative with a similar structure demonstrated an MIC (Minimum Inhibitory Concentration) of 0.045 µg/mL against Mycobacterium tuberculosis, indicating strong potential as an anti-tubercular agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 2 on thiazole | Increases cytotoxicity |
| Oxadiazole moiety | Enhances antimicrobial properties |
| Substituents on thiazole | Alters interaction with target proteins |
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
Answer:
The synthesis involves sequential formation of the 1,2,4-oxadiazole and thiazole rings, with challenges in regioselectivity and coupling efficiency. Key steps include:
- Oxadiazole ring formation : Use cyclization reactions between amidoximes and carboxylic acid derivatives under controlled pH (e.g., acidic conditions) to minimize side products .
- Thiazole ring assembly : Employ Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives, optimized at 60–80°C in ethanol or DMF .
- Coupling reactions : Activate the carboxamide group using EDCI/HOBt or DCC to link the oxadiazole and thiazole moieties, ensuring high yields (70–85%) through rigorous solvent drying (e.g., anhydrous DCM) .
Mitigation strategies : Monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions often arise from overlapping NMR signals or ambiguous mass fragmentation patterns. Methodological solutions include:
- 2D NMR techniques : Use HSQC and HMBC to assign proton-carbon correlations, particularly for distinguishing oxadiazole C-3/C-5 positions and thiazole substituents .
- X-ray crystallography : Resolve absolute configuration disputes, as demonstrated for analogous thiazole-oxadiazole hybrids in .
- Computational validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra (e.g., using Gaussian software) .
Example : successfully resolved thiophene derivative structures by correlating H-C NMR couplings with synthetic pathways .
Basic: What spectroscopic methods are essential for characterizing this compound?
Answer:
Core techniques include:
- NMR spectroscopy : H NMR (δ 2.5–3.5 ppm for methyl groups; δ 7.0–8.5 ppm for aromatic protons) and C NMR (160–170 ppm for carboxamide C=O) .
- IR spectroscopy : Confirm carboxamide (1650–1700 cm) and oxadiazole (950–980 cm) functional groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] with <2 ppm error) .
Protocol : For analogs in , IR and H NMR were critical for verifying thiazole-oxazole connectivity .
Advanced: What strategies optimize bioactivity through structural modification?
Answer:
Targeted modifications include:
- Oxadiazole substitution : Introduce electron-withdrawing groups (e.g., -NO) at the 3-position to enhance electrophilicity and binding to biological targets .
- Thiazole functionalization : Replace the 2-methyl group with bulkier substituents (e.g., aryl rings) to improve hydrophobic interactions, as seen in ’s anticancer thiazole derivatives .
- Tetrahydropyran (oxan-4-yl) tuning : Modify ring substituents to alter pharmacokinetics (e.g., logP) via reductive amination or Suzuki coupling .
Validation : Molecular docking (e.g., AutoDock Vina) against targets like GSK-3β () can prioritize analogs with predicted high affinity .
Basic: What are common impurities formed during synthesis, and how are they mitigated?
Answer:
Common impurities and solutions:
- Incomplete cyclization : Detect unreacted amidoximes via LC-MS; optimize reaction time (e.g., 12–24 hrs) and catalyst (e.g., ZnCl) .
- Diastereomeric byproducts : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers during thiazole formation .
- Hydrolysis products : Avoid aqueous workup for acid-labile oxadiazoles; instead, use anhydrous MgSO for drying .
Case study : achieved 95% purity for oxadiazole intermediates using KCO-mediated reactions in DMF .
Advanced: How can reaction kinetics be modeled to scale up synthesis efficiently?
Answer:
Employ ICReDD’s computational-experimental feedback loop ():
Quantum chemical calculations : Simulate transition states for rate-determining steps (e.g., oxadiazole cyclization) using Gaussian .
Microkinetic modeling : Predict optimal temperature/pH ranges to maximize yield (e.g., 70°C, pH 4.5 for coupling reactions) .
Process intensification : Use flow chemistry to reduce reaction time (e.g., from 24 hrs to 2 hrs) and improve reproducibility .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
Prioritize assays based on structural analogs:
- Anticancer activity : MTT assay against NCI-60 cell lines (e.g., melanoma MDA-MB-435, IC <10 µM) .
- Antimicrobial testing : Broth microdilution for Gram-positive bacteria (e.g., S. aureus ATCC 29213) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., GSK-3β) using ADP-Glo™ kits .
Advanced: How can metabolic stability be predicted during lead optimization?
Answer:
- In silico tools : Use SwissADME to predict CYP450 metabolism hotspots (e.g., oxadiazole ring oxidation) .
- Microsomal assays : Incubate with rat liver microsomes (RLM) and quantify half-life (t) via LC-MS/MS .
- Structural tweaks : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong t .
Basic: What solvents and catalysts are optimal for recrystallization?
Answer:
- Solvent pairs : Ethanol/water (for polar intermediates) or DCM/hexane (for non-polar derivatives) .
- Catalyst-free recrystallization : Avoid metal contaminants by using activated charcoal during hot filtration .
Example : purified thiophene carboxamides using ethanol/water (1:3), yielding >99% purity .
Advanced: How can machine learning accelerate SAR studies?
Answer:
- Data curation : Compile IC values and molecular descriptors (e.g., logP, topological polar surface area) into a QSAR model .
- Deep learning : Train neural networks on PubChem BioAssay data to predict activity against novel targets .
- Validation : Compare ML-predicted vs. experimental IC for oxadiazole-thiazole hybrids (RMSE <0.5 log units) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
